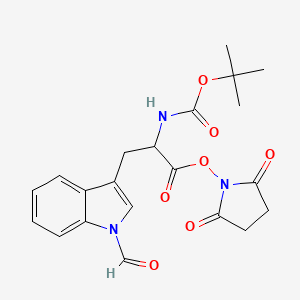
N-Boc-N1-formyl-L-tryptophan succinimido ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N1-formyl-L-tryptophan succinimido ester is a derivative of tryptophan, an essential amino acid. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties. The presence of the Boc (tert-butoxycarbonyl) protecting group and the formyl group enhances its stability and reactivity in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N1-formyl-L-tryptophan succinimido ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-tryptophan is protected using the Boc group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formylation: The protected tryptophan is then formylated using formic acid or a formylating agent like ethyl formate.
Activation with Succinimido Ester: The final step involves the activation of the carboxyl group by converting it into a succinimido ester. This is typically done using N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-N1-formyl-L-tryptophan succinimido ester undergoes various chemical reactions, including:
Substitution Reactions: The succinimido ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Hydrolysis Agents: Acids (e.g., HCl) or bases (e.g., NaOH).
Deprotection Agents: Trifluoroacetic acid (TFA).
Major Products Formed
Amides: Formed by nucleophilic substitution.
Carboxylic Acids: Formed by hydrolysis.
Free Amines: Formed by deprotection of the Boc group.
Aplicaciones Científicas De Investigación
N-Boc-N1-formyl-L-tryptophan succinimido ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Biochemical Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of N-Boc-N1-formyl-L-tryptophan succinimido ester involves its reactivity towards nucleophiles. The succinimido ester group is highly reactive and can form stable amide bonds with amines. This property is exploited in peptide synthesis and bioconjugation reactions. The Boc group provides protection to the amino group during these reactions and can be removed under acidic conditions to reveal the free amine.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-tryptophan: Similar structure but lacks the formyl and succinimido ester groups.
N-Fmoc-L-tryptophan: Uses the Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
N-Boc-N1-formyl-L-tryptophan: Lacks the succinimido ester group.
Uniqueness
N-Boc-N1-formyl-L-tryptophan succinimido ester is unique due to the presence of both the Boc protecting group and the succinimido ester group. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and bioconjugation applications.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7/c1-21(2,3)30-20(29)22-15(19(28)31-24-17(26)8-9-18(24)27)10-13-11-23(12-25)16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJBLCAUIANFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)

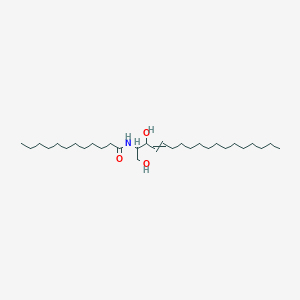
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
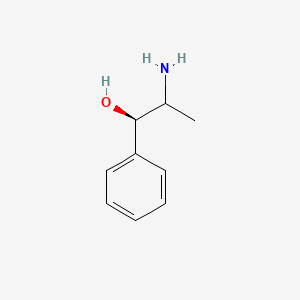
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
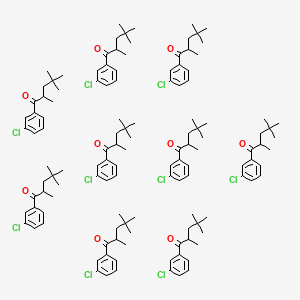
![sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate](/img/structure/B13386320.png)
![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)

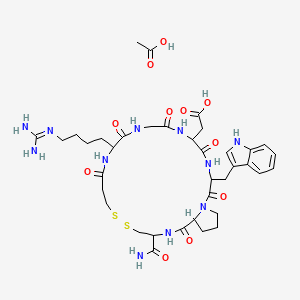

![3-(10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine](/img/structure/B13386345.png)
![Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)
